molecular formula C18H19N3O B7470599 N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B7470599
M. Wt: 293.4 g/mol
InChI Key: OPKIACJNISSDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of indolecarboxamides and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide leads to the suppression of B-cell receptor signaling, which results in the inhibition of proliferation and induction of apoptosis in B-cells. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to inhibit the activation of other downstream signaling pathways such as NF-κB and AKT.
Biochemical and Physiological Effects:
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to reduce inflammation in models of inflammatory bowel disease and asthma. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It has a high purity, which allows for accurate dosing and reproducibility of results. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide also has a favorable safety profile, which allows for the use of higher doses in animal studies. However, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has not been extensively studied in human clinical trials, which may limit its translation to the clinic.

Future Directions

There are several future directions for the study of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the evaluation of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in combination with other therapies for the treatment of cancer and autoimmune diseases. Another potential direction is the evaluation of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in human clinical trials for the treatment of cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of BTK may lead to the discovery of new therapeutic targets for the treatment of these diseases.

Synthesis Methods

The synthesis of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves a multi-step process that includes the reaction of pyridine-3-carboxaldehyde with N,4,6-trimethyl-1H-indole-2-carboxylic acid followed by the reaction with N-methylmorpholine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The final product is obtained by purification through column chromatography. The purity of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is typically greater than 95%.

Scientific Research Applications

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce inflammation in models of inflammatory bowel disease and asthma.

properties

IUPAC Name

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-13(2)15-9-17(20-16(15)8-12)18(22)21(3)11-14-5-4-6-19-10-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKIACJNISSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)N(C)CC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.